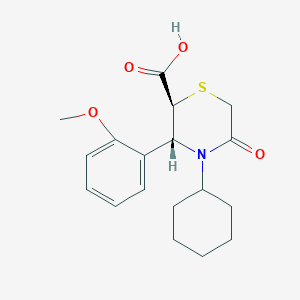

(2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid

Description

The compound (2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid features a thiomorpholine-5-one core substituted with a cyclohexyl group at position 4, a 2-methoxyphenyl moiety at position 3, and a carboxylic acid at position 2. The thiomorpholine ring, a sulfur-containing heterocycle, distinguishes it from morpholine derivatives, offering unique electronic and conformational characteristics. The cyclohexyl group enhances lipophilicity, while the 2-methoxyphenyl substituent may influence aromatic interactions in biological systems.

Properties

IUPAC Name |

(2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-23-14-10-6-5-9-13(14)16-17(18(21)22)24-11-15(20)19(16)12-7-3-2-4-8-12/h5-6,9-10,12,16-17H,2-4,7-8,11H2,1H3,(H,21,22)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCWKAZNJZJMGI-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2[C@H](SCC(=O)N2C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid typically involves multiple steps, including the formation of the thiomorpholine ring and the introduction of the cyclohexyl and methoxyphenyl groups. Common synthetic routes may involve the use of cyclohexanone, 2-methoxybenzaldehyde, and thiomorpholine as starting materials. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced techniques such as flow microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and related molecules:

Key Observations:

- Thiomorpholine vs.

- Cyclohexyl vs. Phenyl Substituents : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to phenyl-substituted analogs (e.g., ), which could improve membrane permeability .

- 2-Methoxyphenyl Group: Shared with 3-(2-methoxyphenyl)propanoic acid (), this substituent may enhance binding to aromatic receptors or enzymes, though its placement on a rigid thiomorpholine ring (vs. a linear chain) could alter conformational flexibility .

Research Findings and Implications

Metabolic Stability : The cyclohexyl group may reduce oxidative metabolism compared to phenyl analogs, extending half-life in biological systems.

Stereochemical Precision : Proper enantiomorph-polarity estimation () is crucial, as incorrect configuration could nullify activity or induce toxicity .

Crystallographic Stability : Hydrogen-bonding patterns (e.g., O–H···O in ) suggest the target compound could form stable co-crystals, aiding formulation development .

Biological Activity

(2S,3R)-4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid, with CAS number 2202011-67-2, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound features a thiomorpholine ring structure, which contributes to its unique reactivity and biological activity. The molecular formula is C₁₅H₁₉NO₃S, and it has a molecular weight of approximately 295.39 g/mol. Its structure includes a carboxylic acid group, which enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This includes:

- Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria by disrupting cell wall synthesis and interfering with essential metabolic pathways.

- Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties, although further research is needed to confirm these effects.

Anticancer Properties

The compound's anticancer potential is under investigation, with studies highlighting its ability to induce apoptosis in cancer cell lines. Mechanisms proposed include:

- Inhibition of Cell Proliferation : The compound appears to hinder the growth of cancer cells by targeting specific signaling pathways involved in cell cycle regulation .

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting it could be a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its interactions with specific molecular targets. The thiomorpholine ring allows for binding to enzymes and receptors, altering their activity. The carboxylic acid group facilitates hydrogen bonding, enhancing the compound's affinity for biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : In a study assessing the effects on human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity .

Comparative Analysis

A comparison of similar compounds highlights the unique features of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiomorpholine | Heterocyclic amine | Lacks carboxylic group |

| Thiomorpholine-3-carboxylic acid | Monocarboxylic acid | Carboxyl group at the 3-position |

| Morpholine | Saturated heterocycle | Lacks sulfur; used in industrial applications |

| 2-Pyrrolidinone | Saturated heterocycle | Similar structure but lacks sulfur |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.